2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide is a complex organic compound with the molecular formula C24H20N8O4 and a molecular weight of 484.478 . This compound is notable for its unique structure, which includes a nitro group, a tetrazole ring, and a hydrazone linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Formation of the Hydrazone Linkage: This involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Tetrazole Ring Formation: This can be achieved through cyclization reactions involving azides and nitriles under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: From the reduction of the nitro group.
Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrazole ring and hydrazone linkage may also play roles in binding to biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-nitro-N-{2-[((2E)-2-{4-Methoxy-3-[3-nitro-1H-1,2,4-triazol-1-yl]methyl}benzylidene}hydrazino)carbonyl]phenyl}benzamide .
- 2-Methoxy-N-{2-[((2E)-2-{1-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene}hydrazino)carbonyl]phenyl}benzamide .
Uniqueness
2-Methyl-3-nitro-N-{2-[((2E)-2-{1-[3-(1H-tetraazol-1-YL)phenyl]ethylidene}hydrazino)carbonyl]phenyl}benzamide is unique due to its combination of a nitro group, tetrazole ring, and hydrazone linkage, which confer distinct chemical and biological properties.
Properties
CAS No. |
478252-10-7 |
---|---|
Molecular Formula |
C24H20N8O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
2-methyl-3-nitro-N-[2-[[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C24H20N8O4/c1-15-19(10-6-12-22(15)32(35)36)23(33)26-21-11-4-3-9-20(21)24(34)28-27-16(2)17-7-5-8-18(13-17)31-14-25-29-30-31/h3-14H,1-2H3,(H,26,33)(H,28,34)/b27-16+ |
InChI Key |
WYVGXKQUSWFLGA-JVWAILMASA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N/N=C(\C)/C3=CC(=CC=C3)N4C=NN=N4 |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)NN=C(C)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.